furo[3,4-f][1]benzofuran-5,7-dione
Description
Furo[3,4-f][1]benzofuran-5,7-dione is a polycyclic aromatic compound characterized by a fused benzofuran core with an additional furan ring and two ketone groups at positions 5 and 5. Its structural complexity and electron-deficient aromatic system make it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.
Properties
CAS No. |
5692-78-4 |
|---|---|
Molecular Formula |
C10H4O4 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
furo[3,4-f][1]benzofuran-5,7-dione |
InChI |
InChI=1S/C10H4O4/c11-9-6-3-5-1-2-13-8(5)4-7(6)10(12)14-9/h1-4H |
InChI Key |
KOSCAXVABIXSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Classical Methods for Benzofuran Core Construction
The synthesis of furo[3,4-f]benzofuran-5,7-dione necessarily begins with strategies for constructing the benzofuran core structure. Several approaches have been well-established in the literature:
- O-alkylation of phenols followed by intramolecular cyclization
- Palladium-catalyzed cross-coupling reactions
- Cyclization reactions of appropriately substituted precursors
- Iron-catalyzed oxidative aromatic C–O bond formation
A particularly relevant approach involves the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, which allows the construction of benzofuran rings by linking the oxygen atom on a side chain to the benzene ring via direct oxidative aromatic C–O bond formation. The presence of alkoxy substituents on the benzene ring is essential for efficient cyclization, making this method potentially valuable for the synthesis of oxygen-rich heterocyclic systems like furo[3,4-f]benzofuran-5,7-dione.
Approaches to Fused Furan Ring Systems
The second key challenge in synthesizing furo[3,4-f]benzofuran-5,7-dione is the incorporation of the additional furan ring. Several methodologies can be adapted from related fused furan systems:
- Electrophilic cyclization approaches using reagents like iodine chloride
- Intramolecular Diels-Alder reactions for ring construction
- Palladium-catalyzed cyclization of appropriately functionalized precursors
- Oxidative cyclization strategies using transition metal catalysts
Research on furo[3,4-b]benzofurans demonstrates that the Hamaguchi-Ibata methodology can be effective for furobenzofuran synthesis. This approach could potentially be adapted for constructing the distinct ring fusion pattern in furo[3,4-f]benzofuran-5,7-dione.
Specific Preparation Methods
Method 1: Palladium-Catalyzed Sequential Construction
This approach involves a sequential building of the heterocyclic system using palladium catalysis:
Optimization of Reaction Conditions
Temperature and Solvent Effects
The successful synthesis of furo[3,4-f]benzofuran-5,7-dione requires careful optimization of reaction conditions:
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Temperature | 70-90°C for cyclization | Higher temperatures facilitate ring closure but may lead to decomposition |
| Solvent | DMF, NMP, DMSO for polar reactions | Polar aprotic solvents facilitate nucleophilic substitution |
| CH₂Cl₂, CHCl₃ for electrophilic reactions | Halogenated solvents are suitable for electrophilic conditions | |
| Reaction time | 3-5h for most transformations | Extended times may lead to side products |
| Concentration | 0.1-0.2M for cyclization | Higher dilution may favor intramolecular reactions |
Based on research in benzofuran synthesis, critical cyclization steps typically require temperatures in the range of 70-90°C. The choice of solvent is equally important, with polar aprotic solvents like DMF, NMP, and DMSO being particularly effective for nucleophilic reactions, while halogenated solvents are often preferred for electrophilic transformations.
Catalyst Selection and Optimization
The choice of catalyst significantly impacts reaction efficiency and selectivity:
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Palladium catalysts | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | High activity, versatility | Cost, potential contamination |
| Iron catalysts | FeCl₃, Fe(acac)₃ | Low cost, environmentally friendly | Sometimes lower selectivity |
| Organocatalysts | TPAB, proline derivatives | Metal-free, often recyclable | May require higher loadings |
For palladium-catalyzed approaches, the addition of ligands like triphenylphosphine, 1,10-phenanthroline, or phosphine-based ligands can significantly enhance reaction efficiency. The combination of palladium acetate with suitable phosphine ligands has proven particularly effective for the construction of complex heterocyclic systems.
Yield Improvement Strategies
Several strategies can be implemented to maximize yields:
Sequential addition of reagents: In multi-step one-pot processes, the sequential addition of reagents can prevent unwanted side reactions.
Controlled oxidation conditions: When introducing the dione functionality, carefully controlled oxidation conditions using reagents like potassium permanganate or chromium trioxide are essential to prevent over-oxidation or decomposition.
Use of additives: Additives such as 1,10-phenanthroline can significantly improve the efficiency of metal-catalyzed transformations.
Optimization of stoichiometry: Careful control of reagent ratios is critical, particularly in multicomponent reactions.
Purification and Characterization
Isolation and Purification Techniques
Effective purification strategies are essential for obtaining high-purity furo[3,4-f]benzofuran-5,7-dione:
| Purification Method | Application | Considerations |
|---|---|---|
| Column chromatography | Initial purification | Silica gel with hexane/ethyl acetate gradient |
| Recrystallization | Final purification | Selection of appropriate solvent system |
| Preparative HPLC | High-purity requirements | Time-consuming but high resolution |
Typical isolation procedures include:
Structural Characterization
Comprehensive characterization is essential for confirming the structure of furo[3,4-f]benzofuran-5,7-dione:
| Analytical Method | Expected Characteristics | Information Provided |
|---|---|---|
| ¹H NMR | Characteristic aromatic proton signals | Confirmation of aromatic and heterocyclic systems |
| ¹³C NMR | Carbonyl signals at ~190-200 ppm | Verification of dione functionality |
| FTIR | Strong C=O absorption at 1660-1710 cm⁻¹ | Confirmation of carbonyl groups |
| Mass spectrometry | Molecular ion peak matching expected MW | Verification of molecular formula |
| Elemental analysis | Matching calculated C, H percentages | Confirmation of elemental composition |
Based on the characterization of related compounds, the furo[3,4-f]benzofuran-5,7-dione would likely show characteristic IR absorptions for the carbonyl groups around 1660-1710 cm⁻¹, distinctive aromatic and heterocyclic proton signals in the ¹H NMR, and carbonyl carbon signals in the range of 190-200 ppm in the ¹³C NMR.
Comparative Evaluation of Preparation Methods
Efficiency and Scalability Analysis
A comparative evaluation of the proposed preparation methods provides insights into their relative merits:
| Method | Expected Yield | Number of Steps | Scalability | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed sequential construction | 40-60% overall | 3-4 | Moderate | Well-established methodology | Costly catalysts, multiple steps |
| Intramolecular cyclization approach | 50-70% overall | 3 | Good | Good regioselectivity | Requires specific precursors |
| One-pot multicomponent approach | 60-80% overall | 1-2 | Excellent | Efficiency, atom economy | Potential purification challenges |
| Oxidative cyclization strategy | 45-65% overall | 3-4 | Moderate | Environmentally friendly catalysts | Potential over-oxidation issues |
The one-pot multicomponent approach offers advantages in terms of step economy and potential yield, while the palladium-catalyzed sequential construction provides greater flexibility in terms of introducing structural variations. The choice of method would depend on specific requirements regarding scale, available starting materials, and required purity.
Economic and Environmental Considerations
The economic and environmental implications of different preparation methods are important considerations:
| Factor | Palladium Approach | Intramolecular Approach | One-Pot Approach | Oxidative Approach |
|---|---|---|---|---|
| Catalyst cost | High | Moderate | Low | Low |
| Reagent toxicity | Moderate | Moderate | Low | Moderate |
| Waste generation | Significant | Moderate | Minimal | Moderate |
| Energy requirements | Moderate | High | Low | Moderate |
| Green chemistry principles | Moderate alignment | Moderate alignment | Good alignment | Good alignment |
The iron-catalyzed oxidative approach and the organocatalytic one-pot approach offer advantages in terms of catalyst cost and environmental impact, aligning better with green chemistry principles. However, the palladium-catalyzed approach may offer advantages in terms of functional group tolerance and reaction scope.
Chemical Reactions Analysis
Types of Reactions
Furo3,4-fbenzofuran-5,7-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of furo3,4-fbenzofuran-5,7-dione include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Furo3,4-fbenzofuran-5,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of furo3,4-fbenzofuran-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Furo[3,4-f][1]benzofuran-5,7-dione : Contains a benzofuran backbone fused with a furan ring and two ketone groups.
- Furo[3,4-b]pyrazine-5,7-dione (CAS 4744-50-7): Replaces the benzofuran with a pyrazine ring (two nitrogen atoms), retaining the fused furan and dione groups .
- Furo[3,4-f][1,3]benzodioxole-5,7-dione (9CI): Features a benzodioxole ring (two oxygen atoms) instead of benzofuran, maintaining the fused furan and dione positions .
Key Structural Differences :
- Heteroatoms : Benzofuran (O), pyrazine (N), and benzodioxole (O) cores influence electronic properties and reactivity.
Functional Group Analysis
- Chelating Groups: Compounds like furo[2,3-h]cinnolin-3-ol () utilize hydroxyl and amino groups for metal chelation, critical for antiviral activity . This compound lacks these groups, suggesting divergent biological mechanisms.
- Ketone Positioning : The 5,7-dione configuration is conserved across analogs, implying shared reactivity in nucleophilic additions or coordination chemistry.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- LogP Trends : Pyrazine analogs exhibit higher polarity (lower LogP) due to nitrogen atoms, while benzofuran/dioxole derivatives are more lipophilic.
- Thermal Stability : Furan-fused diones generally show moderate stability, with decomposition temperatures >200°C under inert atmospheres.
Antiviral Potential
- Pyridazino[3,4-f]cinnolin-3-ol Derivatives (): Exhibit integrase (IN) inhibition (IC₅₀ = 60–69 μM) via metal chelation .
- Benzodioxole Analogs: No reported bioactivity, though benzodioxole moieties are common in agrochemicals and fragrances .
HPLC Separation
- Furo[3,4-b]pyrazine-5,7-dione : Separated via reverse-phase HPLC on Newcrom R1 columns with aqueous/organic mobile phases .
- Benzofuran-Dione Prediction : Higher LogP vs. pyrazine analogs would necessitate adjusted HPLC conditions (e.g., increased organic modifier concentration).
Inferred Risks for this compound :
- Potential irritant due to ketone groups.
- Combustible dust hazard under certain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
